1-Chloro-3,8-dimethylisoquinoline

Description

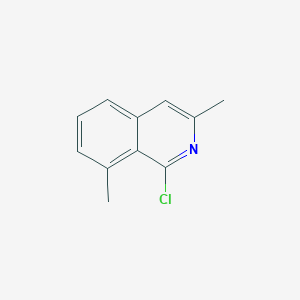

1-Chloro-3,8-dimethylisoquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

1-chloro-3,8-dimethylisoquinoline |

InChI |

InChI=1S/C11H10ClN/c1-7-4-3-5-9-6-8(2)13-11(12)10(7)9/h3-6H,1-2H3 |

InChI Key |

GJYDRNBPZQIGNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N=C2Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,8-dimethylisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then cyclized using phosphorus pentoxide in pyridine to yield 3,4-dihydroisoquinoline, which is subsequently oxidized to produce the desired isoquinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,8-dimethylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like peracetic acid.

Substitution: It undergoes electrophilic substitution at positions C-5 and C-8, and nucleophilic substitution at C-1 or C-3 if C-1 is occupied.

Common Reagents and Conditions:

Oxidation: Peracetic acid, alkaline potassium permanganate.

Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.

Substitution: Electrophilic reagents for C-5 and C-8, nucleophilic reagents for C-1 and C-3.

Major Products:

Oxidation: N-oxides, pyridine-3,4-dicarboxylic acid.

Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.

Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

1-Chloro-3,8-dimethylisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3,8-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

1-Chloro-3,8-dimethylisoquinoline is a compound belonging to the isoquinoline family, characterized by its unique structure that includes a fused benzene and pyridine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, which include potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

- Molecular Formula : C11H10ClN

- Molecular Weight : 201.66 g/mol

- Structural Features : The presence of chlorine at the 1-position and methyl groups at the 3 and 8 positions contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit or modulate various enzymes involved in cellular processes, such as topoisomerases and kinases.

- DNA Intercalation : Isoquinoline derivatives are known to intercalate into DNA, which can disrupt replication and transcription processes.

- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways that affect cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

This compound has been investigated for its anticancer effects. Studies have demonstrated its ability to induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by Chen et al. assessed the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results highlighted a dose-dependent response in bacterial inhibition, suggesting that structural modifications could enhance activity against resistant strains .

Case Study 2: Cancer Cell Apoptosis

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of isoquinoline derivatives. They found that treatment with this compound led to significant cell death in HeLa cells through mitochondrial pathway activation .

Applications in Medicine and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Industrial Use : The compound is also utilized in synthesizing dyes and other industrial chemicals due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.